N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-fluorobenzene-1-sulfonamide
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Overview
Description
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-fluorobenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a dimethylamino group, and a fluorobenzene sulfonamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-fluorobenzene-1-sulfonamide typically involves multiple steps, including the formation of the indole ring, the introduction of the dimethylamino group, and the sulfonamide formation. Common synthetic routes may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Dimethylamino Group: This step often involves the alkylation of aniline derivatives with dimethyl sulfate or similar reagents.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride, such as 2-fluorobenzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like recrystallization or chromatography are often employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-fluorobenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-fluorobenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway Interference: Disrupting key metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
2,2’-Bipyridyl: Commonly used as a ligand in coordination chemistry.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with applications in enhancing antimicrobial activity.
Uniqueness
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-fluorobenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2S/c1-27(2)20-13-11-19(12-14-20)23(28-16-15-18-7-3-5-9-22(18)28)17-26-31(29,30)24-10-6-4-8-21(24)25/h3-14,23,26H,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAAFZZRYGEBID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2F)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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